![molecular formula C10H11N3O3S B4280050 4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole](/img/structure/B4280050.png)
4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole
Overview
Description
4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole, commonly referred to as PSB-603, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic benefits. PSB-603 was initially developed as a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. However, recent studies have shown that PSB-603 can also modulate other cellular pathways, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
PSB-603 exerts its therapeutic effects by inhibiting 4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole, which is a negative regulator of insulin signaling. By inhibiting 4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole, PSB-603 increases the activity of insulin signaling pathways, leading to improved glucose uptake and metabolism. Additionally, PSB-603 has been shown to modulate other cellular pathways, including the PI3K/Akt and MAPK/Erk pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
PSB-603 has been shown to have a range of biochemical and physiological effects, including improved insulin sensitivity, glucose metabolism, and anti-inflammatory effects. Additionally, PSB-603 has been shown to modulate cellular signaling pathways, including the PI3K/Akt and MAPK/Erk pathways.
Advantages and Limitations for Lab Experiments
One advantage of PSB-603 is its selectivity for 4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole, which allows for targeted modulation of insulin signaling pathways. Additionally, PSB-603 has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of PSB-603 is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of PSB-603. One area of interest is the development of improved synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanisms of action of PSB-603 and its effects on cellular signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of PSB-603 in human subjects, particularly in the context of type 2 diabetes and other metabolic disorders.
Scientific Research Applications
PSB-603 has been extensively studied for its potential therapeutic benefits in various disease models. In particular, PSB-603 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. Additionally, PSB-603 has been shown to have anti-inflammatory effects in models of inflammatory bowel disease and rheumatoid arthritis.
properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-2,1,3-benzoxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c14-17(15,13-6-1-2-7-13)9-5-3-4-8-10(9)12-16-11-8/h3-5H,1-2,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOCBDRKLHNIMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC3=NON=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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